BIA 10-2474

Description

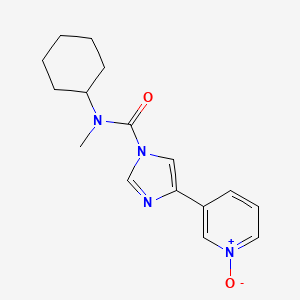

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-N-methyl-4-(1-oxidopyridin-1-ium-3-yl)imidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-18(14-7-3-2-4-8-14)16(21)19-11-15(17-12-19)13-6-5-9-20(22)10-13/h5-6,9-12,14H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWVMJFBDGWVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901009325 | |

| Record name | N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233855-46-3 | |

| Record name | N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233855-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIA-10-2474 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233855463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIA-10-2474 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AP1ZW859M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BIA 10-2474: A Technical Analysis of its FAAH Inhibitor Activity and Off-Target Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fatty acid amide hydrolase (FAAH) inhibitor BIA 10-2474. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes the compound's mechanism of action and associated pathways. This information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Executive Summary

This compound is an experimental, orally available, and long-acting inhibitor of fatty acid amide hydrolase (FAAH) developed by the Portuguese pharmaceutical company Bial-Portela & Ca. S.A.[1]. By inhibiting FAAH, this compound was designed to increase the levels of endogenous anandamide and other fatty acid amides, thereby potentiating the endocannabinoid system for therapeutic benefit in conditions such as anxiety, pain, and neurodegenerative diseases[1][2]. However, a Phase I clinical trial in 2016 was halted due to severe adverse neurological events in participants, including one fatality[1][3]. Subsequent investigations have revealed a complex pharmacological profile for this compound, including significant off-target activities that are believed to have contributed to its toxicity[4][5][6].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro and In Vivo FAAH Inhibition

| Parameter | Species | Matrix | Value | Reference(s) |

| FAAH Inhibition (in vitro) | Rat | Brain | Modest | [1] |

| FAAH Activity (in vivo) | Mouse | Brain & Liver | <2% of normal at 3 mg/kg (oral, 8 hours) | [1] |

| FAAH Inhibition (in vivo, human) | Human | --- | Complete inhibition at 1.25 mg | [3] |

Table 2: Preclinical Toxicology - No-Observed-Adverse-Effect-Level (NOAEL)

| Study Type | Species | NOAEL | Reference(s) |

| Parental Fertility | Rat | 50 mg/kg/day | [7] |

| Maternal (Pregnancy GD6-17) | Rat | 25 mg/kg/day | [7] |

| Developmental | Rat | 25 mg/kg/day | [7] |

| Developmental | Rabbit | 75 mg/kg/day | [7] |

| Maternal (Post-natal) | Rat | 6 mg/kg/day | [7] |

| F1 Offspring Viability & Growth | Rat | 20 mg/kg/day | [7] |

| 4-Week Oral Study | Cynomolgus Monkey | 100 mg/kg/day | [8] |

| 13-Week Oral Study | Cynomolgus Monkey | 75 mg/kg/day | [8] |

Table 3: Human Pharmacokinetics (Phase I Clinical Trial)

| Parameter | Dose | Value | Reference(s) |

| Time to Steady State | Multiple Ascending Dose | 5-6 days | [9] |

| Accumulation Ratio (AUC0-24h, Day 10) | Multiple Ascending Dose | <2 | [9] |

| Terminal Elimination Half-life (Day 10) | Multiple Ascending Dose | 8-10 hours | [9] |

Mechanism of Action and Signaling Pathway

This compound was designed as a potent and long-acting inhibitor of FAAH[10]. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound leads to an accumulation of AEA, which then enhances the activation of cannabinoid receptors, primarily CB1 and CB2.

Off-Target Activity

A critical aspect of this compound's profile is its significant off-target activity. Studies have shown that this compound and its primary metabolite, BIA 10-2639, inhibit several other serine hydrolases in human cells and tissues[4][5]. This promiscuous activity is believed to have contributed to the severe neurotoxicity observed in the clinical trial[5][6].

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. However, based on the published literature, the following methodologies were likely employed.

FAAH Activity Assays (In Vitro)

A common method for determining FAAH activity involves incubating the enzyme (from rat brain homogenates, for example) with a radiolabeled substrate, such as anandamide. The rate of substrate hydrolysis is measured in the presence and absence of the inhibitor to determine the extent of inhibition.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to identify the protein targets of a compound in a complex biological sample. This method was instrumental in identifying the off-targets of this compound[4][6]. The general workflow involves treating a proteome with the compound of interest, followed by labeling with a broad-spectrum probe that reacts with the active sites of a particular enzyme class (e.g., serine hydrolases). The probe-labeled proteins are then detected and quantified, often by mass spectrometry. A decrease in probe labeling for a particular protein in the presence of the test compound indicates a direct interaction.

In Vivo Animal Studies

Preclinical safety and efficacy studies were conducted in various animal models, including mice, rats, dogs, and cynomolgus monkeys[8][11]. These studies involved oral administration of this compound at different dose levels and for varying durations. Key endpoints included clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues[8]. Reproductive and developmental toxicity studies were also performed in rats and rabbits[7].

Conclusion

The case of this compound serves as a critical lesson in drug development, highlighting the importance of a thorough understanding of a compound's full pharmacological profile, including its off-target activities. While this compound demonstrated potent in vivo inhibition of its intended target, FAAH, its lack of selectivity likely led to the tragic outcome of the Phase I clinical trial. This technical guide provides a consolidated overview of the publicly available data on this compound to inform future research and development in the field of FAAH inhibitors and beyond.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Developmental and reproductive toxicity studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to BIA 10-2474 (CAS Number 1233855-46-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIA 10-2474 is a potent, long-acting, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). Developed by the Portuguese pharmaceutical company Bial-Portela & Ca. SA, it was investigated for a range of neurological conditions, including anxiety, pain, and Parkinson's disease.[1] The compound's mechanism of action centers on the enhancement of the endocannabinoid system by preventing the degradation of anandamide and other fatty acid amides.[1][2] However, its clinical development was halted during a Phase I trial in Rennes, France, in January 2016, following serious adverse neurological events in several participants, including one fatality.[1][3] Subsequent investigations have revealed off-target activities that may have contributed to its neurotoxicity.[4][5] This guide provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, pharmacokinetics, and the experimental protocols used in its evaluation.

Chemical Properties and Structure

| Property | Value |

| IUPAC Name | 3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide |

| CAS Number | 1233855-46-3 |

| Molecular Formula | C16H20N4O2 |

| Molar Mass | 300.362 g·mol−1 |

| Solubility | Insoluble in water, soluble in DMSO (≥ 4 mg/mL) and Ethanol (≥ 2 mg/mL)[6] |

Mechanism of Action

This compound is a time-dependent inhibitor of FAAH.[2] Its primary mechanism involves the covalent and irreversible inactivation of the FAAH enzyme.[2][7] This inhibition leads to an increase in the levels of endogenous fatty acid amides, most notably the endocannabinoid anandamide, thereby enhancing endocannabinoid signaling.[1] The inhibition is highly potent, with preclinical studies in mice demonstrating significant FAAH inhibition at low oral doses.[8]

Signaling Pathway of FAAH Inhibition

Off-Target Activity

A critical aspect of this compound's profile is its off-target activity. Activity-based protein profiling (ABPP) has revealed that this compound and its metabolites interact with several other serine hydrolases.[4][5] These off-targets include FAAH2, alpha/beta-hydrolase domain containing 6 (ABHD6), and various carboxylesterases (CES).[4][9][10] This promiscuous inhibition of multiple lipases is hypothesized to disrupt lipid metabolism in the nervous system, potentially contributing to the observed neurotoxicity.[5]

Identified Off-Target Enzymes

| Off-Target Enzyme | Potential Consequence of Inhibition |

| FAAH2 | Homologous to FAAH, role in lipid metabolism[4] |

| ABHD6 | Involved in the hydrolysis of 2-arachidonoylglycerol (2-AG)[11] |

| ABHD11 | Serine hydrolase with largely unknown function[9][10] |

| PNPLA6 | Implicated in lipid signaling and neurological function[9][10] |

| CES1, CES2 | Involved in the metabolism of xenobiotics and endogenous lipids[4] |

Pharmacokinetics

Preclinical Pharmacokinetics

Preclinical studies in mice indicated that this compound is a potent FAAH inhibitor with sustained action.[8]

| Species | Dose (p.o.) | Cmax (plasma) | Time to Cmax | FAAH Inhibition (Brain ED50) | Reference |

| Mouse | 10 mg/kg | 3616 ± 437 ng/mL | 1 hour | ~94 µg/kg (1h), ~27 µg/kg (8h) | [8] |

| Mouse | 1-3 mg/kg | - | - | Significant increase in brain anandamide levels | [8] |

| Rat | - | - | - | IC50 of 50-70 mg/kg (i.p.) in various brain regions | [12] |

Clinical Pharmacokinetics (Phase I Trial)

The Phase I trial involved single ascending doses (SAD) and multiple ascending doses (MAD).[3][13] this compound was rapidly absorbed with a dose-proportional increase in exposure.[13]

Single Ascending Dose (SAD) Pharmacokinetic Parameters [13]

| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (hours) |

| 0.25 | 10.3 ± 4.2 | 47.9 ± 15.3 | 4.51 ± 0.69 |

| 1.25 | 50.8 ± 14.1 | 246 ± 47 | 5.23 ± 0.63 |

| 2.5 | 101 ± 28 | 557 ± 117 | 5.76 ± 0.64 |

| 5 | 205 ± 58 | 1200 ± 260 | 6.54 ± 0.88 |

| 10 | 412 ± 115 | 2600 ± 600 | 7.23 ± 1.01 |

| 20 | 830 ± 250 | 5600 ± 1500 | 8.15 ± 1.22 |

| 40 | 1650 ± 450 | 12000 ± 3000 | 9.28 ± 1.54 |

| 100 | 4200 ± 1200 | 32000 ± 8000 | - |

Multiple Ascending Dose (MAD) Pharmacokinetic Parameters (Day 10) [13]

| Dose (mg/day) | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | t1/2 (hours) |

| 2.5 | 150 ± 40 | 800 ± 200 | 8.2 ± 1.3 |

| 5 | 300 ± 80 | 1800 ± 400 | 8.5 ± 1.4 |

| 10 | 600 ± 150 | 3800 ± 900 | 9.1 ± 1.5 |

| 20 | 1200 ± 300 | 8000 ± 2000 | 9.8 ± 1.6 |

| 50 | 3000 ± 800 | 22000 ± 5000 | - |

At higher doses (40-100 mg), non-linear pharmacokinetics were observed, suggesting saturation of elimination pathways.[1][14] The drug reached a steady state within 5-6 days of repeated administration.[3][13]

Experimental Protocols

Phase I Clinical Trial Design

The clinical trial (EudraCT No: 2015-001799-24) was a first-in-human, double-blind, randomized, placebo-controlled study.[1][13]

Study Workflow

-

Primary Outcome: Safety and tolerability of this compound.[3][13]

-

Secondary Outcomes: Pharmacokinetics and pharmacodynamics, including plasma concentrations of anandamide and other fatty acid amides, and leukocyte FAAH activity.[3][13]

-

SAD Cohorts: Single oral doses ranging from 0.25 mg to 100 mg.[1][13]

-

MAD Cohorts: Repeated oral doses of 2.5, 5, 10, 20, and 50 mg once daily for 10 days.[1][13]

Preclinical FAAH Activity Assay

-

Objective: To determine the in vivo potency of this compound in inhibiting FAAH activity.

-

Methodology:

-

CD1 mice were orally administered with this compound at various doses.[8]

-

At specified time points (e.g., 1 and 8 hours post-dose), animals were euthanized.[8]

-

Brain and liver tissues were homogenized.[8]

-

FAAH activity in the homogenates was assayed using [3H]-anandamide as a substrate.[8]

-

The amount of hydrolyzed substrate was quantified to determine the level of FAAH inhibition.[8]

-

Activity-Based Protein Profiling (ABPP)

-

Objective: To identify the protein interaction landscape of this compound in human cells.[5]

-

Methodology:

-

Human cell lines (e.g., SW620) were treated with this compound or a vehicle control.[5]

-

Cell lysates were labeled with a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine).

-

Proteins were separated by SDS-PAGE, and probe-labeled enzymes were visualized by in-gel fluorescence scanning.

-

For quantitative analysis, a mass spectrometry-based ABPP approach (e.g., SILAC) was used to compare the activity of serine hydrolases between treated and control groups.[5]

-

ABPP Workflow

Conclusion

This compound is a potent FAAH inhibitor that showed promise in preclinical models. However, the tragic outcome of the Phase I clinical trial underscores the critical importance of understanding a drug candidate's full pharmacological profile, including potential off-target effects. The non-linear pharmacokinetics at higher doses, coupled with the irreversible inhibition of FAAH and other serine hydrolases, likely contributed to the accumulation of the drug and/or its metabolites, leading to unforeseen toxicity. The case of this compound serves as a crucial lesson in drug development, emphasizing the need for comprehensive preclinical safety and selectivity profiling before advancing to human trials. Further research into the specific off-target interactions of this compound and their downstream consequences is necessary to fully elucidate the mechanism of its toxicity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Inactivation Mechanism of the Fatty Acid Amide Hydrolase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor this compound: A Double-Blind, Randomized, Placebo-Controlled Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pa2online.org [pa2online.org]

- 9. Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Off-Target Profile of BIA 10-2474: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tragic outcome of the Phase I clinical trial of BIA 10-2474, a fatty acid amide hydrolase (FAAH) inhibitor, serves as a stark reminder of the critical importance of comprehensive off-target profiling in drug development. This technical guide provides an in-depth analysis of the off-target effects of this compound, summarizing the key quantitative data, detailing the experimental methodologies used to identify these interactions, and visualizing the implicated signaling pathways. The evidence strongly suggests that the severe adverse neurological events observed in the clinical trial were not a class effect of FAAH inhibitors but were instead attributable to the unique and promiscuous off-target activity of the this compound molecule.[1]

Introduction: The this compound Clinical Trial

This compound was developed by the Portuguese pharmaceutical company Bial-Portela & Ca. S.A. as a long-acting inhibitor of fatty acid amide hydrolase (FAAH). The intended therapeutic application was for conditions that could benefit from elevated levels of the endocannabinoid anandamide, such as anxiety and chronic pain.[2] In January 2016, a Phase I clinical trial in Rennes, France, was halted after causing the death of one healthy volunteer and severe neurological damage in four others.[2][3] The adverse events were characterized by hemorrhagic and necrotic brain lesions.[3] Prior to the severe adverse events in the 50 mg multiple ascending dose cohort, 84 volunteers had received lower doses of this compound without serious complications.[2][3] Investigations by regulatory agencies, including the U.S. Food and Drug Administration (FDA), concluded that the toxicity was specific to this compound and not a general characteristic of FAAH inhibitors.[2]

On-Target and Off-Target Inhibition Profile

Subsequent investigations revealed that this compound's toxicity was likely due to its engagement with multiple unintended biological targets, particularly at the higher doses used in the clinical trial.[1] While this compound does inhibit its intended target, FAAH, it also interacts with a number of other serine hydrolases and potentially other enzyme classes.

Quantitative Analysis of Target and Off-Target Inhibition

The primary method used to elucidate the off-target profile of this compound was activity-based protein profiling (ABPP). This technique allows for the assessment of enzyme activity directly in complex biological samples. The following tables summarize the in situ half-maximal inhibitory concentrations (IC50) of this compound and its primary metabolite, BIA 10-2639, against its intended target (FAAH) and several identified off-targets. For comparison, data for the more selective FAAH inhibitor, PF-04457845, which has a better safety profile, is also included.

Table 1: In Situ Inhibitory Potency (IC50, µM) of this compound and its Metabolite against Human Serine Hydrolases

| Target Enzyme | This compound | BIA 10-2639 | PF-04457845 |

| FAAH | 0.05 - 0.07 | ~0.1 | ~0.004 - 0.007 |

| FAAH2 | >10 | >10 | ~1 |

| ABHD6 | ~1 | ~1 | >10 |

| CES1 | ~5 | ~5 | >10 |

| CES2 | ~1 | ~1 | >10 |

| PNPLA6 | ~10 (24h incubation) | ~10 (24h incubation) | >10 (24h incubation) |

Data compiled from studies utilizing gel-based activity-based protein profiling of recombinantly expressed human serine hydrolases in HEK293T cells.

Table 2: Overview of Key Off-Target Enzymes and their Functions

| Off-Target Enzyme | Enzyme Class | Primary Function | Potential Consequence of Inhibition |

| FAAH2 | Serine Hydrolase | Hydrolysis of N-acylethanolamines | Altered lipid signaling |

| ABHD6 | Serine Hydrolase | Regulation of 2-arachidonoylglycerol (2-AG) signaling | Dysregulation of endocannabinoid signaling |

| CES1, CES2 | Carboxylesterases | Drug and xenobiotic metabolism, lipid metabolism | Altered drug metabolism, lipid accumulation |

| PNPLA6 | Patatin-like phospholipase domain-containing protein 6 | Phospholipase, regulation of lipid metabolism | Neurotoxicity, disruption of neuronal lipid homeostasis |

Experimental Methodologies

The identification of this compound's off-targets was primarily achieved through competitive activity-based protein profiling (ABPP).

Competitive Activity-Based Protein Profiling (ABPP)

Principle: ABPP utilizes chemical probes that covalently bind to the active site of enzymes. In a competitive experiment, a biological sample (e.g., cell lysate or intact cells) is pre-incubated with the inhibitor of interest (this compound). A broad-spectrum activity-based probe for a specific enzyme class (e.g., serine hydrolases) is then added. If the inhibitor binds to a particular enzyme, it will block the binding of the probe. The enzymes that are targeted by the inhibitor can then be identified by a decrease in probe labeling compared to a control sample.

Workflow:

-

Sample Preparation: Human cell lines (e.g., HEK293T, SW620) or primary neurons are cultured under standard conditions.

-

Inhibitor Incubation: Intact cells or cell lysates are treated with varying concentrations of this compound, its metabolites, or a control vehicle (e.g., DMSO) for a specified duration (e.g., 4 to 24 hours).

-

Probe Labeling: A fluorescently tagged or biotinylated activity-based probe targeting serine hydrolases (e.g., fluorophosphonate-based probes) is added to the samples.

-

Detection and Analysis:

-

Gel-Based ABPP: For fluorescently tagged probes, proteins are separated by SDS-PAGE, and labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity of a protein band in the inhibitor-treated sample indicates target engagement.

-

Mass Spectrometry-Based ABPP: For biotinylated probes, labeled proteins are enriched using streptavidin beads. The enriched proteins are then digested, and the resulting peptides are identified and quantified by liquid chromatography-mass spectrometry (LC-MS).

-

Signaling Pathways and Mechanisms of Toxicity

The off-target inhibition of several key enzymes by this compound is believed to have contributed to the observed neurotoxicity by disrupting critical lipid signaling pathways.

Disruption of Endocannabinoid and Lipid Signaling

The inhibition of ABHD6, in addition to FAAH, can lead to a more profound and widespread dysregulation of the endocannabinoid system. Furthermore, the inhibition of carboxylesterases (CES1, CES2) and PNPLA6 can disrupt lipid homeostasis, which is crucial for neuronal function and integrity.

Caption: On- and off-target effects of this compound.

Experimental Workflow for Off-Target Identification

The process of identifying the off-target profile of this compound involved a systematic experimental workflow.

Caption: Workflow for competitive ABPP.

Other Potential Off-Targets

While the primary focus of post-incident research has been on serine hydrolases, initial computational modeling suggested potential interactions with other protein classes, including histone deacetylases and macrophage-stimulating protein receptor. However, robust quantitative data confirming these interactions and their potential contribution to the observed toxicity are currently lacking in the published literature.

Conclusion and Implications for Drug Development

The case of this compound underscores the necessity of a thorough and early assessment of a drug candidate's selectivity profile. The tragic events of the Phase I trial were a direct consequence of the compound's off-target activities, which led to severe neurotoxicity. This technical guide highlights the following key takeaways for drug development professionals:

-

Comprehensive Off-Target Screening is Crucial: Early and extensive off-target screening against relevant enzyme families and receptor panels is essential to identify potential liabilities.

-

Activity-Based Protein Profiling is a Powerful Tool: ABPP and similar chemoproteomic approaches are invaluable for assessing target engagement and selectivity in a native biological context.

-

Dose Escalation Requires Careful Consideration: The potential for off-target effects to manifest at higher doses necessitates a cautious approach to dose escalation in first-in-human clinical trials.

By learning from the this compound tragedy and implementing more rigorous preclinical safety and selectivity profiling, the pharmaceutical industry can better mitigate the risks associated with the development of novel therapeutics.

References

Unraveling the Toxic Enigma of BIA 10-2474: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In a stark reminder of the complexities and potential perils of drug development, the Phase I clinical trial of BIA 10-2474 in 2016 resulted in a tragic outcome, including one fatality and severe neurological damage in four other participants.[1][2][3] This guide provides an in-depth technical analysis of the current understanding of the toxicity mechanism of this compound, a purported fatty acid amide hydrolase (FAAH) inhibitor. The evidence strongly suggests that the severe adverse events were not a class effect of FAAH inhibitors but rather a result of the compound's unique and promiscuous off-target activity.[3][4]

Core Toxicity Hypothesis: Off-Target Inhibition and Disrupted Lipid Metabolism

The leading hypothesis for the toxicity of this compound centers on its irreversible inhibition of multiple serine hydrolases beyond its intended target, FAAH.[5][6] This off-target activity, particularly against lipases, is believed to have caused a profound disruption of lipid metabolism within the central nervous system, leading to the observed severe neurotoxicity.[2][5] Activity-based protein profiling (ABPP) has been a crucial technology in identifying the unintended molecular targets of this compound.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the on-target and off-target activity of this compound, as well as relevant pharmacokinetic and toxicological data from preclinical and clinical studies.

Table 1: In Vitro Enzyme Inhibition Profile of this compound

| Target Enzyme | Species | IC50 / % Inhibition | Reference Compound | Reference Compound IC50 | Notes |

| FAAH | Rat | 1.1-1.7 µM | PF-04457845 | - | Described as having relatively poor specificity for FAAH.[7] |

| FAAH | Human | - | PF-04457845 | - | This compound is an irreversible inhibitor.[6][8] |

| ABHD6 | Human | >90% inhibition at 10 µM and 50 µM | - | - | Off-target lipase.[2] |

| CES2 | Human | >90% inhibition at 10 µM and 50 µM | - | - | Off-target carboxylesterase.[2] |

| FAAH2 | Human | Off-target | - | - | [2][6] |

| ABHD11 | Human | Off-target | - | - | [2][6] |

| LIPE | Human | Off-target | - | - | Hormone-sensitive lipase.[2][6][7] |

| PNPLA6 | Human | Off-target | - | - | [2][4][6] |

| CES1 | Human | Off-target | - | - | [2][6] |

| CES3 | Human | Off-target | - | - | [2][6] |

Table 2: Preclinical Toxicology of this compound

| Species | Study Duration | Dose Levels | NOAEL | Key Findings |

| Rat | - | - | - | CNS effects, changes in blood ion concentrations, increased cholesterol and phospholipids at low doses (from 10 mg/kg).[1] |

| Mouse | 4 weeks | Up to 500 mg/kg | - | At 500 mg/kg, almost a third of the mice died or required euthanasia.[1] |

| Dog | 13 weeks | - | - | Two animals in the top dose group were euthanized due to lung lesions.[7] |

| Non-human primates (Cynomolgus monkeys) | - | High doses (e.g., 100 mg/kg/24h) | - | Medulla oblongata damage observed at high doses.[8] Some animals died or were euthanized during dose escalation studies.[7] Vomiting, salivation, and pasty/liquid feces were seen from 6.25 mg/kg/day.[1] |

Table 3: this compound Phase I Clinical Trial Dosing and Pharmacokinetics

| Study Phase | Dose Levels | Key Pharmacokinetic Findings | Clinical Observations |

| Single Ascending Dose (SAD) | 0.25 mg to 100 mg | Well tolerated up to 100 mg.[9] Non-linear pharmacokinetics observed at doses between 40 and 100 mg, suggesting saturation of elimination.[7] | No serious adverse events reported.[7] |

| Multiple Ascending Dose (MAD) | 2.5, 5.0, 10, 20, and 50 mg (once daily for 10 days) | Reached steady state within 5-6 days with an accumulation ratio of <2 on Day 10. Mean terminal elimination half-life of 8-10 hours (Day 10).[9] | Well tolerated up to 20 mg for 10 days.[9] Severe neurological adverse events and one fatality in the 50 mg cohort.[1][9] |

Experimental Protocols

A critical component in understanding the toxicity of this compound has been the use of advanced analytical techniques to probe its molecular interactions.

Activity-Based Protein Profiling (ABPP)

Objective: To identify the on-target and off-target protein interactions of this compound in human cells and tissues.[2]

Methodology:

-

Cell/Tissue Lysate Preparation: Human cells (e.g., HEK293T, SW620) or tissue homogenates were used.

-

Inhibitor Treatment: Lysates or intact cells were treated with varying concentrations of this compound, its metabolite BIA 10-2639, a reference FAAH inhibitor (PF-04457845), or vehicle (DMSO) for a defined period.

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine), was added to the treated lysates. This probe covalently binds to the active site of serine hydrolases that were not inhibited by the test compounds.

-

Gel-Based ABPP: The labeled proteins were separated by SDS-PAGE. The gel was then scanned for fluorescence to visualize the activity of serine hydrolases. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated sample compared to the control indicated that the inhibitor had bound to and inhibited that enzyme.

-

Mass Spectrometry-Based ABPP (Quantitative Proteomics): For a more comprehensive and unbiased analysis, stable isotope labeling with amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ) was used. After inhibitor treatment and probe labeling, the proteins were digested, and the labeled peptides were analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). This allowed for the identification and quantification of a large number of serine hydrolases and the determination of the inhibitory potency of this compound against each.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the proposed toxicological pathway of this compound and the experimental workflow used to elucidate its off-target effects.

Caption: Proposed toxicity pathway of this compound.

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).

Conclusion and Future Directions

The tragic case of this compound underscores the critical importance of comprehensive preclinical characterization of new chemical entities, particularly concerning their off-target activities. While the primary pharmacology of FAAH inhibition was the intended therapeutic mechanism, the unforeseen and widespread inhibition of other serine hydrolases appears to be the root cause of the devastating clinical outcome. The application of sophisticated techniques like ABPP proved instrumental in retrospectively identifying the molecular liabilities of this compound.

For drug development professionals, this incident serves as a crucial case study, emphasizing the need for:

-

Early and comprehensive off-target screening: Profiling investigational drugs against broad panels of related enzymes is essential, especially for compounds with reactive functional groups.

-

Integrated toxicological assessment: A thorough evaluation of preclinical findings, even those that may not initially appear to be dose-limiting, is critical. The neurological and other toxicities observed in animals, although not directly predictive of the human tragedy, were signals that warranted deeper investigation.

-

Cautious dose escalation in first-in-human trials: The significant jump in dosage in the MAD study, coupled with the non-linear pharmacokinetics at higher doses, likely contributed to the accumulation of the drug and the manifestation of its toxic effects.[7]

The ongoing investigation into the precise downstream effects of inhibiting the identified off-target lipases will continue to provide valuable insights into the intricate network of lipid metabolism in the brain and its vulnerability to pharmacological perturbation. This knowledge will be invaluable in designing safer and more effective medicines in the future.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

BIA 10-2474: A Preclinical Data Summary and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical data for BIA 10-2474, an experimental fatty acid amide hydrolase (FAAH) inhibitor. The information is compiled from publicly available scientific literature and regulatory reports, focusing on quantitative data, experimental methodologies, and key biological pathways. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound was developed as a long-acting inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[1] By inhibiting FAAH, this compound increases anandamide levels, which was hypothesized to produce therapeutic effects for a range of conditions including anxiety, pain, and neurodegenerative diseases.[1] However, a Phase I clinical trial in 2016 resulted in severe adverse neurological events, including one fatality, leading to the termination of its development.[1][2] Understanding the preclinical data is crucial for elucidating the potential mechanisms of toxicity and informing future drug development.

Mechanism of Action

This compound is a potent, irreversible inhibitor of FAAH.[3][4] It forms a covalent bond with a serine residue in the active site of the FAAH enzyme, leading to its inactivation.[5] This inhibition is time-dependent and results in a sustained elevation of anandamide and other fatty acid amides.[1][4]

Below is a diagram illustrating the proposed signaling pathway.

Figure 1: Simplified signaling pathway of FAAH inhibition by this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from various preclinical studies.

Table 1: In Vitro and In Vivo FAAH Inhibition

| Species | Assay Type | Tissue/System | Potency (ED₅₀/IC₅₀) | Reference(s) |

| Human | In situ | COS cells expressing hFAAH | 10-fold less potent than PF-04457845 | [6] |

| Mouse | In vivo | Brain | 13.5 µg/kg | [6][7] |

| Mouse | In vivo | Liver | 6.2 µg/kg | [6][7] |

| Rat | In vitro | Brain | 1.1 - 1.7 µM | [8] |

| Rat | Ex vivo | Various brain regions | 50 - 70 mg/kg (i.p.) | [9] |

Table 2: Off-Target Serine Hydrolase Inhibition

| Enzyme | Species | Concentration/Dose for Inhibition | Reference(s) |

| ABHD6 | Mouse | Detected at 10 µM and 50 µM | [10] |

| Carboxylesterases (CES) | Not specified | Inhibited at concentrations that inhibit FAAH | [2] |

| ABHD11, PNPLA6, PLA2G15, PLA2G6, AIG1 | Rat | At higher exposure levels (e.g., 100 mg/kg for 28 days) | [2][6][7] |

| Lysosomal thioesterase | Rat | 30 mg/kg after 28 days | [2] |

Table 3: Summary of Toxicology Findings in Animal Models

| Species | Study Duration | Key Findings | NOAEL | Reference(s) |

| Rat | Up to 26 weeks | CNS effects (common in rodents), alterations in autonomic nervous system at high doses. | Not explicitly stated in search results | [2][11] |

| Mouse | Not specified | CNS effects. | Not explicitly stated in search results | [11] |

| Dog | 13 weeks | Possible pulmonary toxicity at very high doses; lung lesions in 2 animals at the highest dose. | Not explicitly stated in search results | [1][12] |

| Cynomolgus Monkey | Not specified | Medulla oblongata damage at high doses (100 mg/kg/24h); some deaths and euthanasias reported. | Not explicitly stated in search results | [1][5] |

Table 4: Reproductive and Developmental Toxicology (Rat & Rabbit)

| Species | Study Type | Key Findings at High Doses | NOAEL | Reference(s) |

| Rat | Fertility (Male) | Reduced sperm count from 50 mg/kg, no major changes in fertility up to 100 mg/kg. | Parental fertility: 50 mg/kg/day | [13] |

| Rat | Fertility (Female) | Increased pre-implantation loss at 50 and 100 mg/kg. | Not explicitly stated in search results | [13] |

| Rat | Embryo-fetal Development | Maternal toxicity (reduced food consumption, weight loss), increased post-implantation loss, reduced fetal body weight at 75 mg/kg/day. | Maternal: 25 mg/kg/day; Developmental: 25 mg/kg/day | [13] |

| Rabbit | Embryo-fetal Development | Maternal toxicity, no effects on post-implantation loss or fetal body weights. | Developmental: 75 mg/kg/day | [13] |

| Rat | Pre- and Post-natal Development | - | Maternal: 6 mg/kg/day; F1 Viability/Growth & Parental/Reproductive: 20 mg/kg/day | [13] |

Experimental Protocols

Detailed experimental protocols were not fully available in the public domain. However, based on the provided information, the general methodologies are outlined below.

FAAH Inhibition Assays

-

In Vitro/In Situ: Typically involves incubating the test compound (this compound) with a source of FAAH enzyme (e.g., rat brain homogenates, or cells engineered to express human FAAH like COS cells).[6] The activity of FAAH is then measured, often using a substrate that releases a fluorescent or radioactive product upon cleavage. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀) is determined.

-

In Vivo/Ex Vivo: Animals are administered this compound orally or via injection.[6][9] After a specified time, tissues (e.g., brain, liver) are collected, and the remaining FAAH activity is measured as described above. The dose required to reduce FAAH activity by 50% (ED₅₀) is then calculated.

The workflow for a typical in vivo FAAH inhibition study is depicted below.

Figure 2: Generalized workflow for an in vivo FAAH inhibition experiment.

Toxicology Studies

Regulatory toxicology studies were conducted in compliance with national and international standards.[2][11] These studies involved administering single or multiple ascending doses of this compound to various animal species (mice, rats, dogs, and monkeys) over different durations (from days to months).[5] Key endpoints evaluated included:

-

Clinical Observations: Monitoring for any changes in health, behavior, and appearance.

-

Body Weight and Food Consumption: Regular measurements to assess general health.

-

Hematology and Clinical Chemistry: Analysis of blood samples to evaluate organ function and identify any abnormalities.

-

Gross Pathology and Histopathology: Macroscopic and microscopic examination of organs and tissues after necropsy to identify any treatment-related changes.

Activity-Based Protein Profiling (ABPP) for Selectivity

To assess the selectivity of this compound, competitive activity-based protein profiling (ABPP) was used.[10][14] This technique employs chemical probes that covalently bind to the active sites of entire enzyme families (in this case, serine hydrolases). By pre-incubating a proteome (e.g., from mouse brain) with this compound before adding the probe, researchers can identify which enzymes are targeted by the inhibitor by observing a decrease in probe labeling.[10]

Discussion and Conclusion

The preclinical data for this compound demonstrates its potent in vivo inhibition of FAAH. However, the data also reveals several points of concern that may have contributed to the tragic outcome of the Phase I clinical trial.

-

Off-Target Activity: this compound was found to inhibit several other serine hydrolases, particularly at higher concentrations.[2][6][7][14] This lack of selectivity could have led to unintended biological consequences.

-

Non-Linear Pharmacokinetics: Evidence suggests that this compound exhibited non-linear pharmacokinetics at higher doses, indicating that elimination pathways may have become saturated, leading to drug accumulation.[1][12]

-

Toxicity Signals in Animal Studies: While initial reports suggested a clean toxicology profile, subsequent investigations revealed concerning findings, including deaths and organ damage in dogs and monkeys at high doses.[1][5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | FAAH inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. toxicology.org [toxicology.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. Non-clinical toxicology evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lessons from the fatal French study BIA-10-2474 | The BMJ [bmj.com]

- 13. Developmental and reproductive toxicity studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

BIA 10-2474: A Technical Guide to its Species-Specific Toxicity and Unforeseen Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIA 10-2474 is an experimental, long-acting inhibitor of Fatty Acid Amide Hydrolase (FAAH) developed by the Portuguese pharmaceutical company Bial-Portela & Ca. SA.[1] Intended for a range of conditions including anxiety, pain, and Parkinson's disease, its clinical development was catastrophically halted in 2016 during a Phase I trial in Rennes, France.[1] A multi-dose regimen of 50 mg/day resulted in the death of one participant and severe neurological injury in four others.[2][3] This event was unprecedented, as extensive preclinical toxicology studies in four animal species—mouse, rat, dog, and cynomolgus monkey—had failed to predict the severe central nervous system toxicity observed in humans.[3][4] This guide provides an in-depth analysis of the available preclinical data, the methodologies used, and the leading hypotheses regarding the species-specific toxicity of this compound. The stark disconnect between animal models and human outcomes in this case serves as a critical cautionary tale in drug development, highlighting the potential for unpredictable, off-target toxicity.

Mechanism of Action: On-Target and Off-Target Effects

This compound was designed as a potent, irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[5][6] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1] By inhibiting FAAH, this compound increases the levels of anandamide in the central and peripheral nervous systems, which was hypothesized to produce therapeutic effects such as analgesia and anxiolysis.[1]

While this compound potently inhibits FAAH in vivo, subsequent investigations following the clinical trial tragedy revealed that it is not highly selective.[6][7] Activity-based protein profiling (ABPP) demonstrated that at higher concentrations, this compound also inhibits a range of other serine hydrolases, including ABHD6, ABHD11, PNPLA6, and various carboxylesterases (CES).[7][8] This lack of selectivity is central to the leading hypotheses regarding its toxicity.[6] The final report from the French National Agency for Medicines and Health Products Safety (ANSM) concluded that the toxicity was likely due to one of two mechanisms: the inhibition of other serine hydrolases or harmful effects from the molecule's imidazole-pyridine leaving group.[1]

Quantitative Preclinical Toxicology Data

Repeated-dose toxicity studies were conducted in mice, rats, dogs, and cynomolgus monkeys.[1][9] Despite the use of high doses over extended periods, these studies did not identify the severe neurotoxicity that occurred in humans.[9] The No-Observed-Adverse-Effect-Level (NOAEL) varied significantly across species.

| Species | Study Duration | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Toxicity Findings at Higher Doses | Citation(s) |

| Mouse | 13 weeks | Not specified | Not specified | No signs of toxicity reported. | [1][9] |

| Rat | 26 weeks | Not specified | 10 | Few adverse events were observed. | [1] |

| Rat (DART) | Gestation Days 6-17 | Up to 75 | Maternal: 25; Developmental: 25 | Reduced maternal food consumption and weight, increased post-implantation loss, reduced fetal body weight at 75 mg/kg/day. | [10] |

| Rabbit (DART) | Not specified | Up to 75 | Developmental: 75 | Maternal toxicity observed, but no effects on post-implantation loss or fetal body weights. | [10] |

| Beagle Dog | 4 weeks | 20, 50, 100 | 50 | At 100 mg/kg/day: Tremor, loss of balance, abnormal gait, decreased motor activity, vomiting, thymic atrophy, bronchopneumonia. | [11] |

| Beagle Dog | 13 weeks | 20, 50, 100 (dose reduced) | <20 (signs at all levels) | Difficulty breathing, cough, incoordination of hind limbs. Doses were reduced during the study due to clinical signs. | [11] |

| Cynomolgus Monkey | 4 weeks | 10, 50, 100 | 100 | Tremors, weakness, incoordination, loss of balance, reduced food intake. Histology showed recoverable axonal dystrophy in the medulla oblongata and vacuolation of Meissner's plexus ganglia. | [12] |

| Cynomolgus Monkey | 13 weeks | 6.25, 37.5, 75 | 75 | Similar clinical signs and recoverable histological alterations as the 4-week study were observed at 37.5 and 75 mg/kg/day. | [12] |

Experimental Protocols

The preclinical evaluation of this compound followed then-current international regulatory guidelines.[4]

Repeated-Dose Oral Toxicity Studies (Dog & Monkey)

These studies were designed to establish the Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect-Level (NOAEL) to support human trials.

-

Administration: Once-daily oral administration, either via capsule or gavage.[11][12]

-

Dosing Regimen: A dose-escalation or up-titration scheme was often employed, particularly in monkeys, to allow for acclimatization to the compound before maintaining target doses for the study duration (e.g., 4 or 13 weeks).[12] For example, in the 13-week dog study, doses began at 20, 50, and 100 mg/kg/day but were later reduced due to observed toxicity.[11]

-

Observations: Daily clinical observations for signs of toxicity (e.g., changes in behavior, motor function, respiration).[11][12] Body weight and food consumption were monitored regularly.

-

Pathology: At the end of the treatment and recovery periods, animals were euthanized for comprehensive gross and microscopic (histopathological) examination of tissues, with a focus on the central and peripheral nervous systems.[12]

-

Recovery Period: A subset of animals was maintained for a drug-free recovery period (e.g., 3-6 weeks) to assess the reversibility of any findings.[11][12]

In Vivo FAAH Inhibition Assay (Mouse)

This pharmacodynamic study aimed to confirm the on-target activity of this compound.

-

Test System: Mice.[1]

-

Administration: Single oral dose of this compound (e.g., 3 mg/kg).[1]

-

Sample Collection: At a specified time point post-administration (e.g., 8 hours), animals were euthanized, and brain and liver tissues were collected.[1]

-

Assay: Tissue homogenates were prepared. FAAH enzyme activity was measured using an appropriate assay, likely involving the hydrolysis of a labeled anandamide substrate. The remaining activity was compared to that in vehicle-treated control animals to calculate the percentage of inhibition.[1]

Developmental and Reproductive Toxicity (DART) Studies (Rat & Rabbit)

These studies evaluated the potential effects of this compound on fertility and embryonic development.

-

Test System: Wistar rats and rabbits.[10]

-

Administration: Oral administration of this compound during critical periods of development, such as from premating through gestation or during organogenesis (e.g., Gestational Days 6-17 in the rat).[10]

-

Endpoints (Fertility): Mating performance, fertility indices, and pre- and post-implantation loss were evaluated.[10]

-

Endpoints (Embryo-fetal Development): Pregnant females were monitored for clinical signs, body weight, and food consumption. At term, fetuses were examined for external, visceral, and skeletal abnormalities to assess teratogenicity.[10]

The Discrepancy: Animal vs. Human Toxicity

The critical question is why the severe, localized neurotoxicity (microbleeds and edema in the pons and hippocampus) seen in humans was absent in all animal species tested.[3] Several hypotheses have been proposed:

-

Metabolite Profile: While the primary metabolite profiles were broadly similar across species, some differences existed.[4] It is possible that a minor, human-specific metabolite is responsible for the toxicity, or that the kinetics of a toxic metabolite differ significantly in humans.

-

Off-Target Specificity: The off-target enzymes inhibited by this compound may have different sensitivities or physiological roles in humans compared to the preclinical species. The human brain's unique complexity could render it susceptible to the disruption of lipid networks caused by off-target lipase inhibition.[8]

-

Dose and Accumulation: The 50 mg/day dose administered in the MAD phase was significantly higher than that required to achieve near-complete FAAH inhibition.[6] The drug exhibited non-linear pharmacokinetics at higher doses, suggesting potential for drug accumulation in tissues like the brain, which could have driven concentrations high enough to engage toxic off-targets.[1][6]

Conclusion

The case of this compound is a sobering reminder of the inherent limitations of preclinical toxicology models. Despite a comprehensive testing program in four different animal species that complied with regulatory standards, the life-threatening neurotoxicity that emerged in humans was entirely unforeseen.[4] The evidence strongly suggests that the tragedy was not caused by the intended inhibition of FAAH, but by a complex, species-specific off-target effect likely exacerbated by the high doses used in the fatal cohort. The exact mechanism remains unproven, but likely involves the inhibition of other critical serine hydrolases in the human brain.[1][8] This event has prompted global re-evaluation of first-in-human trial designs, particularly concerning dose escalation strategies for novel mechanisms of action, and underscores the critical need for more predictive, human-based non-clinical testing models.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Bial 10-2474 Phase 1 Study-A Drug Development Perspective and Recommendations for Future First-in-Human Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Lessons from the fatal French study BIA-10-2474 | The BMJ [bmj.com]

- 7. Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Developmental and reproductive toxicity studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oral repeated-dose toxicity studies of this compound in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oral repeated-dose toxicity studies of this compound in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of BIA 10-2474

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIA 10-2474 is an experimental, long-acting, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[1][2] By inhibiting FAAH, this compound increases the levels of these endogenous signaling lipids, which are involved in pain, inflammation, and mood regulation.[2] However, a Phase I clinical trial of this compound resulted in severe neurological adverse events, including one fatality. Subsequent research has suggested that off-target activities of this compound, particularly the inhibition of other serine hydrolases, may have contributed to its toxicity.[1][3]

These application notes provide detailed protocols for in vitro assays to characterize the on-target and off-target activities of this compound, as well as to assess its potential for neuronal cytotoxicity.

Data Presentation

On-Target and Off-Target Activity of this compound

The following table summarizes the in vitro inhibitory potency of this compound against its primary target, FAAH, and several identified off-target serine hydrolases. This data is critical for understanding the selectivity profile of the compound.

| Target Enzyme | Assay Type | Cell Line/System | IC50 (µM) | Reference |

| FAAH | Substrate Hydrolysis | Human FAAH in HEK293T cell lysates | ≥ 1 | [4] |

| FAAH | Competitive ABPP | Human FAAH in intact HEK293T cells | 0.049 | [4] |

| FAAH2 | Competitive ABPP | Human FAAH2 in intact HEK293T cells | 0.40 | [4] |

| ABHD6 | Competitive ABPP | Human ABHD6 in intact HEK293T cells | 0.081 | [4] |

| CES1 | MS-based ABPP | SW620 cells | > 10 | [4] |

| CES2 | Competitive ABPP | Human CES2 in intact HEK293T cells | 2.0 | [4] |

| PNPLA6 | Competitive ABPP | Human PNPLA6 in intact HEK293T cells | 11 | [4] |

ABPP: Activity-Based Protein Profiling; IC50: Half-maximal inhibitory concentration.

Signaling Pathway and Experimental Workflows

FAAH Signaling Pathway and Inhibition by this compound

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Logic Diagram: Off-Target Identification Workflow

References

Application Notes and Protocols for Utilizing BIA 10-2474 as a Positive Control for Toxicity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIA 10-2474 is an experimental fatty acid amide hydrolase (FAAH) inhibitor that gained notoriety following a tragic outcome in a Phase I clinical trial in 2016, where it caused severe neurotoxicity, leading to one death and neurological damage in several other participants.[1][2] Subsequent investigations have largely attributed the toxicity of this compound to off-target effects rather than the inhibition of its intended target, FAAH.[1][3] This makes this compound a valuable, albeit hazardous, tool for researchers as a positive control in a variety of toxicity assays. Its well-documented neurotoxic effects and promiscuous off-target profile can be leveraged to validate new toxicity screening models and to understand the mechanisms of drug-induced toxicity.

This document provides detailed application notes and protocols for using this compound as a positive control in cytotoxicity, neurotoxicity, and mitochondrial dysfunction assays.

Mechanism of Action and Off-Target Profile

This compound was designed as a long-acting, irreversible inhibitor of FAAH, an enzyme responsible for the degradation of the endocannabinoid anandamide.[1] However, its toxicity is primarily linked to its ability to inhibit a range of other serine hydrolases and other enzymes.[1][3] Activity-based protein profiling (ABPP) has revealed that this compound and its metabolites interact with numerous off-target proteins, including but not limited to:

-

Serine Hydrolases: ABHD6, FAAH2, CES1, CES2, CES3, ABHD11, LIPE, and PNPLA6[3][4]

-

Aldehyde Dehydrogenases: Including ALDH2, which is crucial for protecting the brain from oxidative stress.

The inhibition of these off-target enzymes, particularly those involved in lipid metabolism, is thought to disrupt cellular lipid networks and contribute to the observed neurotoxicity.[5]

Data Presentation

The following tables summarize the available quantitative data on the inhibitory activity of this compound against its intended target and key off-targets. This information is critical for determining appropriate concentrations for use as a positive control in various assays.

Table 1: In Situ Inhibitory Potency (IC50) of this compound in Human Cells

| Target Enzyme | Cell Line | IC50 (µM) | Reference |

| FAAH | HEK293T | 0.05 - 0.07 | [5] |

| ABHD6 | SW620 | Near-complete inhibition at 10 µM | [5] |

| CES2 | SW620 | Near-complete inhibition at 10 µM | [5] |

| FAAH2 | SW620 | Significant inhibition at 10 µM | [5] |

| PNPLA6 | SW620 | Inhibition at 10-50 µM | [5] |

Table 2: In Vitro Inhibitory Potency of this compound

| Target Enzyme | Source | IC50 (µM) | Reference |

| FAAH | Rat Brain | 1.1 - 1.7 | [6] |

| FAAH | In vitro assay | > 1 | [3] |

Note: The potency of this compound can vary significantly between in vitro and in situ (cellular) assays. It is recommended to perform dose-response experiments to determine the optimal concentration for inducing toxicity in your specific experimental model.

Mandatory Visualizations

Caption: this compound inhibits FAAH, increasing anandamide levels.

Caption: Workflow for using this compound as a positive control.

Caption: Off-target inhibition by this compound leads to neurotoxicity.

Experimental Protocols

Important Safety Note: this compound is a hazardous compound with known severe toxicity in humans. Handle with extreme caution using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood. Dispose of all contaminated materials according to institutional guidelines for hazardous chemical waste.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol is adapted for the human neuroblastoma cell line SH-SY5Y.

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.[7][8] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting concentration range is 1 µM to 100 µM.

-

Include a vehicle control (DMSO concentration matched to the highest this compound concentration) and a negative control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or negative control.

-

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8]

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Protocol 2: Assessment of Neurotoxicity using the Lactate Dehydrogenase (LDH) Assay

This protocol is suitable for primary neuronal cultures or neuronal cell lines and measures the release of LDH from damaged cells.

Materials:

-

Primary neurons or neuronal cell line (e.g., SH-SY5Y)

-

Culture medium appropriate for the cell type

-

This compound (stock solution in DMSO)

-

Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions) or prepare the following reagents:

-

10x LDH buffer (45.3 g KH2PO4 and 116.1 g K2HPO4 in 1 L distilled water)

-

NADH solution (211.4 µM in 1x LDH buffer)

-

Sodium pyruvate solution (22.7 mM in 1x LDH buffer)

-

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture neurons in a 96-well plate to the desired confluency.

-

Treat cells with various concentrations of this compound (e.g., 1 µM to 100 µM), a vehicle control, a negative control (medium only), and a positive control for maximum LDH release (e.g., cell lysis buffer provided in a kit or 0.5% Triton X-100).

-

Incubate for the desired period (e.g., 24 hours).

-

-

Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[9]

-

LDH Reaction (if using self-prepared reagents):

-

Absorbance Measurement: Immediately measure the absorbance kinetically at 340 nm every minute for 5-10 minutes, or as a single endpoint reading at 490 nm after a 20-30 minute incubation at room temperature (if using a colorimetric assay).

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Absorbance of treated sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

-

Protocol 3: Assessment of Mitochondrial Dysfunction using the JC-1 Assay

This protocol measures the mitochondrial membrane potential (ΔΨm) and is an indicator of mitochondrial health.

Materials:

-

Neuronal cells of choice

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

JC-1 dye

-

Assay buffer (often provided with JC-1 kits)

-

CCCP (carbonyl cyanide 3-chlorophenylhydrazone) - as a positive control for mitochondrial depolarization

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to attach.

-

Treat cells with this compound (e.g., 1 µM to 50 µM), a vehicle control, and a positive control for depolarization (e.g., 10 µM CCCP for 30 minutes).

-

-

JC-1 Staining:

-

Washing:

-

Carefully remove the staining solution.

-

Wash the cells once or twice with pre-warmed assay buffer or PBS.[10]

-

-

Fluorescence Measurement:

-

Add fresh assay buffer or medium to each well.

-

Measure the fluorescence using a microplate reader.

-

Red fluorescence (J-aggregates, healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.

-

Green fluorescence (JC-1 monomers, depolarized mitochondria): Excitation ~485 nm, Emission ~530 nm.

-

-

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence for each well.

-

A decrease in the red/green fluorescence ratio in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization and dysfunction.

-

Conclusion

This compound, due to its well-characterized and severe off-target toxicity, serves as a potent positive control for a range of in vitro toxicity assays. The protocols provided herein offer a starting point for researchers to incorporate this compound into their screening workflows to validate assay performance and to probe mechanisms of drug-induced cytotoxicity, neurotoxicity, and mitochondrial dysfunction. Careful handling and adherence to safety protocols are paramount when working with this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. toxicology.org [toxicology.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 101.200.202.226 [101.200.202.226]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

Application Notes and Protocols: BIA 10-2474 Pharmacokinetic and Pharmacodynamic Modeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of BIA 10-2474, a former investigational fatty acid amide hydrolase (FAAH) inhibitor. The information is compiled from published preclinical and clinical data. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and drug development in this area.

Introduction

This compound is a potent, long-acting inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, this compound was developed to increase endocannabinoid levels, with potential therapeutic applications in pain, anxiety, and other neurological disorders. A Phase I clinical trial was terminated due to serious adverse neurological events, including one fatality, in the high-dose cohort (50 mg multiple-dose). Understanding the pharmacokinetic and pharmacodynamic properties of this compound is crucial for elucidating its mechanism of action and the potential causes of its toxicity.

Pharmacokinetic Profile

This compound was evaluated in a Phase I single-ascending dose (SAD) and multiple-ascending dose (MAD) study in healthy volunteers.

Data Presentation: Human Pharmacokinetics

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers [1]

| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) |

| 0.25 | 2.8 ± 1.2 | 19.5 ± 7.4 | 4.51 |

| 1.25 | 14.3 ± 4.5 | 115 ± 32 | 5.62 |

| 2.5 | 28.9 ± 11.2 | 245 ± 89 | 6.23 |

| 5 | 58.7 ± 18.9 | 512 ± 156 | 7.89 |

| 10 | 115 ± 35 | 1050 ± 320 | 8.54 |

| 20 | 235 ± 75 | 2240 ± 710 | 9.28 |

| 40 | 480 ± 150 | 4850 ± 1550 | 8.95 |

| 100 | 1150 ± 360 | 12500 ± 4100 | 8.76 |

Data are presented as mean ± standard deviation.

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers (Day 10) [1]

| Dose (mg/day) | Cmax,ss (ng/mL) | AUC0-24h,ss (ng·h/mL) | t½ (h) | Accumulation Ratio (AUC) |

| 2.5 | 45 ± 15 | 380 ± 120 | 8.2 | <2 |

| 5 | 90 ± 30 | 810 ± 270 | 8.9 | <2 |

| 10 | 190 ± 60 | 1750 ± 580 | 9.5 | <2 |

| 20 | 410 ± 130 | 3900 ± 1300 | 10.1 | <2 |

| 50 | 1250 ± 400 | 13500 ± 4500 | ~10 | >2 (Non-linear accumulation noted) |

Cmax,ss: Maximum concentration at steady state; AUC0-24h,ss: Area under the curve over 24 hours at steady state. Note: At the 50 mg multiple daily dose, non-linear pharmacokinetics and accumulation were observed, suggesting saturation of elimination pathways.[2]

Experimental Protocol: Pharmacokinetic Analysis

A representative protocol for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This is a general procedure based on methods for similar small molecules.

Objective: To quantify the concentration of this compound in human plasma samples.

Materials:

-

Human plasma (K2EDTA)

-

This compound reference standard

-

Internal standard (IS), e.g., a structurally similar, stable isotope-labeled compound

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

96-well plates

-

Centrifuge

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent, Waters)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma in a 96-well plate, add 150 µL of ACN containing the internal standard.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: To be determined by infusion of the reference standard (e.g., for this compound [M+H]+ → fragment ion; for IS [M+H]+ → fragment ion).

-

Optimize cone voltage, collision energy, and other source parameters for maximal signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the calibration curve.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

-

Pharmacokinetic parameters (Cmax, AUC, t½) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Pharmacodynamic Profile

The primary pharmacodynamic effect of this compound is the inhibition of FAAH activity, leading to an increase in the plasma concentrations of its substrates, the fatty acid amides (FAAs). The key measured biomarkers were leukocyte FAAH activity and plasma levels of anandamide (AEA), oleoylethanolamide (OEA), palmitoylethanolamide (PEA), and stearoylethanolamide (SEA).

Data Presentation: Human Pharmacodynamics

Table 3: Effect of this compound on Leukocyte FAAH Activity and Plasma Anandamide (AEA) Levels (Single Dose)

| Dose (mg) | Max. FAAH Inhibition (%) | Max. Increase in AEA (fold-change) |

| 0.25 | ~50% | ~1.5 |

| 1.25 | >80% | ~2.5 |

| 2.5 | >90% | ~4 |

| 5 | >95% | ~6 |

| ≥10 | ~100% | ~8-10 |